molecular formula C9H13N3 B1354817 N-(3,4-dimethylphenyl)guanidine CAS No. 57361-54-3

N-(3,4-dimethylphenyl)guanidine

Cat. No.: B1354817
CAS No.: 57361-54-3
M. Wt: 163.22 g/mol
InChI Key: IQTNVAFSMUHIRD-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)guanidine is an organic compound with the molecular formula C9H13N3 It is a derivative of guanidine, featuring a guanidine group attached to a 3,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3,4-dimethylphenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylaniline with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The one-pot synthesis method is particularly favored for its efficiency and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
N-(3,4-dimethylphenyl)guanidine has been studied for its effects on human cancer cell lines. Research indicates that it exhibits significant anticancer properties, with findings suggesting a dose-dependent response that inhibits cell proliferation. This compound's mechanism may involve the modulation of specific signaling pathways associated with cancer cell growth and survival.

2. Thrombopoietin Receptor Agonist
The compound has been identified as a potential agonist for the thrombopoietin receptor, which plays a crucial role in platelet production. A patent describes formulations that enhance platelet production, making it potentially useful in treating thrombocytopenia—a condition characterized by low platelet counts. The improved solubility and bioavailability of certain derivatives of this compound enhance its therapeutic potential .

3. Anti-inflammatory Properties
Recent studies suggest that this compound may also possess anti-inflammatory properties. By modulating inflammatory pathways, it could be beneficial in treating conditions characterized by excessive inflammation, although further research is needed to establish its efficacy and safety in clinical settings.

Catalytic Applications

1. Organic Synthesis
this compound derivatives have been employed as catalysts in various organic reactions due to their strong basic properties. These guanidine derivatives facilitate reactions such as Michael additions and epoxidations with high efficiency and selectivity. For instance, studies have shown that guanidine catalysts can achieve high yields in the synthesis of complex organic molecules through enantioselective processes .

2. Carbon Dioxide Fixation
The ability of guanidine compounds to interact with unsaturated compounds has been harnessed for carbon dioxide fixation systems. This application is particularly relevant in the context of environmental chemistry, where guanidines can contribute to the development of sustainable methods for mitigating carbon emissions .

Case Studies and Research Findings

Study/Source Focus Findings
Patent US7795293B2Thrombopoietin receptor agonistEnhanced platelet production; potential treatment for thrombocytopenia .
PMC3894848Anticancer activityDose-dependent inhibition of cancer cell proliferation; potential therapeutic use .
RSC AdvancesCatalytic applicationsHigh efficiency in organic synthesis reactions; effective guanidine catalysts .

Comparison with Similar Compounds

  • N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine
  • 1-guanidino-3,4-dimethylbenzene

Comparison: N-(3,4-dimethylphenyl)guanidine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to other guanidine derivatives, it may exhibit different pharmacological properties and chemical behavior .

Biological Activity

N-(3,4-dimethylphenyl)guanidine is a compound of significant interest in biological research due to its diverse pharmacological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and applications in various fields.

  • Molecular Formula : C₉H₁₃N₃
  • Molecular Weight : 163.224 g/mol
  • CAS Number : 57361-54-3

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Receptor Modulation : It has been shown to interact with α2-noradrenaline receptors, acting as an antagonist that can block receptor activity, which is crucial for therapeutic applications in conditions related to neurotransmitter imbalances.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as β-secretase (BACE1), which is implicated in Alzheimer's disease. Studies indicate that it can significantly inhibit BACE1 activity, making it a candidate for further development in neurodegenerative disease therapies .
  • Induction of Apoptosis : Research has demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. This effect is attributed to the modulation of various signaling pathways involved in cell survival and proliferation.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Anticancer Induces apoptosis and inhibits cell proliferation in various cancer cell lines.
Neuroprotective Inhibits β-secretase enzymes linked to Alzheimer's disease .
Environmental Remediation Used in processes to remove heavy metals and organic contaminants from soil and water.

Case Studies

  • Anticancer Activity :
    • A study assessed the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and increased rates of apoptosis compared to control groups. This suggests potential for development into a therapeutic agent for cancer treatment.
  • Neurodegenerative Diseases :
    • In a study focused on Alzheimer's disease models, this compound was found to significantly reduce β-secretase activity (IC₅₀ = 97 ± 0.91 nM), leading to improved cognitive function in behavioral tests . This positions the compound as a promising candidate for further investigation in neuropharmacology.

Applications

This compound has potential applications across various fields:

  • Pharmaceutical Development : Its ability to modulate critical biological pathways makes it a target for drug development aimed at treating cancer and neurodegenerative diseases.
  • Environmental Science : The compound's efficacy in environmental remediation highlights its utility in addressing pollution and enhancing ecosystem health through adsorption and catalytic processes.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-6-3-4-8(5-7(6)2)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTNVAFSMUHIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444626
Record name N-(3,4-dimethylphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57361-54-3
Record name N-(3,4-dimethylphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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